molecular formula C13H10ClNO3S B14216203 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- CAS No. 830331-52-7

2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-

Cat. No.: B14216203
CAS No.: 830331-52-7
M. Wt: 295.74 g/mol
InChI Key: RCYXVQVTMWWRLK-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a 4-chlorobenzoyl amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- typically involves multiple steps. One common method starts with the thiophene ring, which is then functionalized to introduce the carboxylic acid group. The 4-chlorobenzoyl amino methyl group is introduced through a series of reactions involving amide formation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with only a carboxylic acid group on the thiophene ring.

    4-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    2-Acetylthiophene: Another thiophene derivative with different functional groups.

Uniqueness

2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

830331-52-7

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO3S/c14-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

RCYXVQVTMWWRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)O)Cl

Origin of Product

United States

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